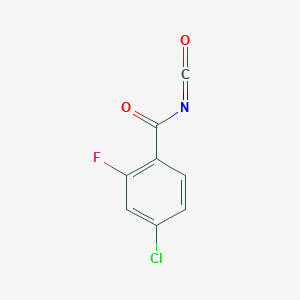

4-Chloro-2-fluorobenzoyl isocyanate

CAS No.:

Cat. No.: VC14105122

Molecular Formula: C8H3ClFNO2

Molecular Weight: 199.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H3ClFNO2 |

|---|---|

| Molecular Weight | 199.56 g/mol |

| IUPAC Name | 4-chloro-2-fluorobenzoyl isocyanate |

| Standard InChI | InChI=1S/C8H3ClFNO2/c9-5-1-2-6(7(10)3-5)8(13)11-4-12/h1-3H |

| Standard InChI Key | ZDRKJBMWSFRCPG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)F)C(=O)N=C=O |

Introduction

Synthesis Methods

Phosgene-Mediated Synthesis

The primary synthesis route involves reacting 4-chloro-2-fluorobenzoic acid with phosgene (COCl₂) under controlled conditions. The reaction proceeds via the formation of an acid chloride intermediate, which subsequently reacts with sodium azide (NaN₃) to yield the isocyanate. Key steps include:

-

Temperature Control: Maintained between 0–5°C to prevent side reactions.

-

Solvent System: Dichloromethane or toluene facilitates reagent solubility and byproduct removal.

-

Yield: Approximately 65–75% after purification via vacuum distillation.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₃ClFNO₂ | |

| Molecular Weight | 199.56 g/mol | |

| Boiling Point | 201–202°C (lit.) | |

| Density | 1.354 g/mL at 25°C | |

| Refractive Index (n²⁰/D) | 1.540 | |

| Flash Point | 85°C (closed cup) |

Notes:

-

The compound is moisture-sensitive, requiring storage at 2–8°C in inert atmospheres .

-

Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.

Reactivity and Chemical Behavior

Nucleophilic Additions

The isocyanate group reacts with:

-

Amines: Forms substituted ureas (R–NH–CO–NH–R′).

-

Alcohols: Produces carbamates (R–O–CO–NH₂).

-

Thiols: Generates thiocarbamates, though slower kinetics are observed compared to alcohols.

Cycloadditions

Participates in [2+2] and [4+2] cycloadditions with alkenes and dienes, respectively, forming heterocyclic scaffolds. For example, reaction with ethylene yields oxazolidinones under UV irradiation.

Applications

Pharmaceutical Intermediates

-

Anticancer Agents: Serves as a precursor for quinazoline derivatives, which inhibit tyrosine kinases .

-

Antimicrobials: Reacts with sulfonamides to yield sulfonylurea compounds with broad-spectrum activity .

Polymer Chemistry

-

Polyurethanes: Cross-linking agent in heat-resistant foams and adhesives.

-

Coatings: Enhances durability in automotive paints via urethane linkages.

Research and Development

Catalytic Innovations

Recent patents (e.g., US5710319A) emphasize greener synthesis routes using non-phosgene reagents like triphosgene or dimethyl carbonate . These methods reduce toxicity and improve atom economy .

Biomedical Applications

Ongoing studies explore its role in targeted drug delivery systems, leveraging its reactivity to conjugate with antibodies or nanoparticles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume